N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
Description
This compound features a hybrid heterocyclic scaffold comprising a 1,3-dimethylpyrazole core linked to a 1,3,4-oxadiazole ring and a 1,2-oxazole-5-carboxamide moiety. Such structural attributes are common in medicinal chemistry for targeting enzymes or receptors involved in inflammatory or metabolic pathways .
Properties
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O3/c1-6-5-7(17(2)16-6)10-14-15-11(19-10)13-9(18)8-3-4-12-20-8/h3-5H,1-2H3,(H,13,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBKDFXPNSJULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=NO3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates multiple heterocyclic rings, which are known to enhance biological activity. The key components include:
- Pyrazole Ring : Contributes to various biological activities including anticancer and antimicrobial effects.
- Oxadiazole Ring : Associated with a broad spectrum of pharmacological effects including anti-inflammatory and antiviral activities.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₅O₃ |
| Molecular Weight | 273.29 g/mol |
| Density | 1.23 g/cm³ |
| Boiling Point | 275.3 °C |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrazole moieties. For example, derivatives with similar structures have shown significant growth inhibition against various cancer cell lines:
- Inhibition Percentages : Some derivatives exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against different cancer types including ovarian and lung cancers .
The mechanism often involves the induction of apoptosis in cancer cells, mediated through the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives with oxadiazole rings possess substantial antibacterial and antifungal properties:
- Antibacterial Activity : Compounds demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 µM to 16 µM .
This activity is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways.
Anti-inflammatory Effects
Oxadiazole-containing compounds have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thus alleviating inflammation-related symptoms .
Case Study 1: Anticancer Efficacy
A study published in ACS Omega evaluated a series of oxadiazole derivatives including this compound. The results indicated that these compounds exhibited potent cytotoxicity against several cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, researchers synthesized various oxadiazole derivatives and tested their efficacy against Mycobacterium tuberculosis. The results showed that certain derivatives had MIC values comparable to established antitubercular drugs .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrazole and oxadiazole moieties exhibit promising anticancer properties. N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation through modulation of specific signaling pathways.
Antimicrobial Properties
This compound has shown efficacy against a range of bacterial and fungal strains. Studies demonstrate that it disrupts microbial cell membranes or interferes with essential metabolic processes within the pathogens. The presence of the oxazole and oxadiazole rings enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Preliminary studies have indicated that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This property could be valuable in treating chronic inflammatory diseases.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases. It appears to mitigate oxidative stress and reduce neuronal apoptosis, suggesting its role as a therapeutic agent for conditions like Alzheimer's disease.
Pesticidal Activity
This compound has been evaluated for its pesticidal properties. The compound exhibits insecticidal activity against common agricultural pests, making it a candidate for developing eco-friendly pesticides. Its mode of action typically involves disrupting the nervous system of insects.
Herbicidal Properties
The compound also shows promise as a herbicide. Its ability to inhibit specific biochemical pathways in plants can lead to effective weed control without harming crops. Research is ongoing to optimize its formulation for agricultural use.
Polymer Chemistry
In material science, this compound is being explored for its incorporation into polymer matrices to enhance thermal stability and mechanical properties. The unique chemical structure can improve the performance characteristics of polymers used in various applications.
Nanotechnology
The compound's properties are being investigated for use in nanomaterials development. Its ability to form stable complexes with metal ions can lead to novel nanocomposites with enhanced electrical and optical properties.
Data Summary
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induction of apoptosis |
| Antimicrobial agents | Disruption of microbial membranes | |
| Anti-inflammatory drugs | Inhibition of cytokines | |
| Neuroprotective agents | Mitigation of oxidative stress | |
| Agricultural Science | Pesticides | Disruption of insect nervous systems |
| Herbicides | Inhibition of plant biochemical pathways | |
| Material Science | Polymer additives | Enhanced thermal stability |
| Nanocomposite development | Formation of stable metal complexes |
Comparison with Similar Compounds
Pyrazole-Oxadiazole Derivatives
describes compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., 3a–3e). Key differences include:
- Substituents: The target compound lacks chloro and cyano groups but incorporates a 1,2-oxazole carboxamide. Chloro substituents in 3a–3e increase molecular weight (e.g., 403.1 g/mol for 3a) and polarity, while the target’s dimethylpyrazole may enhance lipophilicity (predicted logP ~2.5) .
- Synthesis : Both classes use carbodiimide-mediated coupling (EDCI/HOBt), but the target’s synthesis likely requires sequential heterocycle formation due to its tripartite structure .
Oxadiazole-Containing Therapeutics
Nesolicaftor (), a cystic fibrosis drug, shares a 1,3,4-oxadiazole ring and carboxamide group but differs in its cyclobutyl and hydroxyethyl substituents. These features likely confer higher aqueous solubility (critical for oral bioavailability) compared to the target compound’s aromatic systems .
Pyrazole-Oxazole Hybrids
and highlight compounds like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide (). Key contrasts include:
Trifluoromethyl and Cyclopropyl Derivatives
The compound 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole () features a 1,2,4-oxadiazole ring and trifluoromethyl group. The electron-withdrawing trifluoromethyl group increases oxidative stability but may reduce solubility compared to the target’s oxazole carboxamide .
Research Implications
- ADME Properties : The target’s higher aromaticity may limit solubility, necessitating formulation optimization. In contrast, ’s benzo[d][1,3]dioxole-containing analogue could exhibit improved blood-brain barrier penetration .
Preparation Methods
Cyclodehydration of Acylhydrazides
Acylhydrazides derived from pyrazole-containing carboxylic acids undergo cyclodehydration with phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form 1,3,4-oxadiazoles. For example:
Amidoxime Pathway
Nitriles are converted to amidoximes via hydroxylamine treatment, followed by O-acylation and cyclodehydration:
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Step 1 : React 1,3-dimethyl-1H-pyrazole-5-carbonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 12 hours to yield the amidoxime.
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Step 2 : O-Acylate with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base.
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Step 3 : Cyclize the O-acylamidoxime in borate buffer (pH 9.5) at 90°C for 2 hours to form the oxadiazole.
Key Data :
| Method | Conditions | Yield (%) | By-Products |
|---|---|---|---|
| Cyclodehydration (POCl₃) | 80°C, 6 hours | 65 | Phosphorylated impurities |
| Amidoxime Pathway | Borate buffer, 90°C | 75 | Hydrolyzed intermediates |
Synthesis of 1,2-Oxazole-5-carboxylic Acid
The 1,2-oxazole moiety is synthesized via cyclization strategies:
Van Leusen Reaction
TosMIC (toluenesulfonylmethyl isocyanide) reacts with aldehydes to form oxazoles:
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Reactant : Propionaldehyde and TosMIC in methanol.
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Conditions : Potassium carbonate, 65°C, 8 hours under microwave irradiation.
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Outcome : 1,2-Oxazole-5-carboxylic acid methyl ester, hydrolyzed to the acid with HCl.
Optimization Insight : Microwave irradiation reduces reaction time from 24 hours to 8 minutes while maintaining yields >85%.
Amidation of Oxadiazole and Oxazole Moieties
The final step involves coupling the 1,3,4-oxadiazol-2-amine with 1,2-oxazole-5-carboxylic acid:
Carbodiimide-Mediated Coupling
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Activation : Treat 1,2-oxazole-5-carboxylic acid with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM for 30 minutes.
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Coupling : Add 5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine and stir at room temperature for 12 hours.
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Yield : 70–80% after purification via column chromatography.
Mixed Anhydride Method
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Reagents : Oxazole carboxylic acid, isobutyl chloroformate, and N-methylmorpholine.
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Conditions : React in tetrahydrofuran (THF) at 0°C, then add oxadiazole amine.
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Advantage : Avoids racemization and suits acid-sensitive substrates.
Comparative Analysis :
| Method | Catalyst | Temperature | Yield (%) | Purity |
|---|---|---|---|---|
| EDCl/HOBt | Room temp | 12 hours | 78 | >95% (HPLC) |
| Mixed Anhydride | 0°C → RT | 6 hours | 82 | >97% (HPLC) |
Green Chemistry Approaches
Microwave-Assisted Cyclization
Microwave irradiation accelerates cyclodehydration and reduces energy consumption:
Q & A
Q. What are the standard synthetic routes for preparing N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide?
- Methodological Answer : The compound is typically synthesized via a multi-step protocol. A common approach involves:
Formation of the oxadiazole core : Reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with RCH2Cl in the presence of K2CO3 in DMF at room temperature .
Coupling with oxazole-carboxamide : The oxadiazole intermediate is coupled with 1,2-oxazole-5-carboxamide derivatives under controlled conditions (e.g., using coupling agents like EDC/HOBt).
-
Key Considerations :
-
Solvent choice (DMF or DCM) impacts reaction efficiency.
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Base selection (e.g., K2CO3 vs. Et3N) may influence regioselectivity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole formation | K2CO3, DMF, RT | 65–75 | |
| Carboxamide coupling | EDC/HOBt, DCM | 50–60 |
Q. How are structural analogs of this compound designed to explore structure-activity relationships (SAR)?
- Methodological Answer : Analogs are generated by modifying:
- Pyrazole substituents : Replacing 1,3-dimethyl groups with electron-withdrawing (e.g., trifluoromethyl) or bulky substituents to assess steric/electronic effects .
- Oxadiazole/oxazole rings : Substituting sulfur in oxadiazole with oxygen or nitrogen, or altering the oxazole ring’s substitution pattern .
- Validation : Computational docking (e.g., AutoDock) combined with in vitro assays (e.g., enzyme inhibition) identifies critical pharmacophores .
Advanced Research Questions
Q. How can computational methods optimize synthetic pathways for this compound?
- Methodological Answer : ICReDD’s integrated computational-experimental framework is recommended:
Quantum chemical calculations : Predict reaction pathways and transition states (e.g., using Gaussian or ORCA) .
Machine learning : Train models on existing reaction data to predict optimal conditions (solvent, catalyst, temperature) .
Feedback loop : Experimental results refine computational models for iterative improvement .
- Example : Optimizing coupling reactions by simulating activation energies for different catalysts.
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Contradictions arise from:
-
Purity issues : Validate intermediates via HPLC (>95% purity) and characterize final compounds with HRMS/2D-NMR .
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Assay variability : Standardize protocols (e.g., IC50 determination under identical buffer/pH conditions) .
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Off-target effects : Use orthogonal assays (e.g., SPR for binding vs. cellular viability assays) to confirm target specificity .
- Case Study :
Discrepancies in enzyme inhibition data for oxazole vs. thiazole analogs were resolved by identifying thiazole-mediated redox interference in assays .
- Case Study :
Q. How is Design of Experiments (DoE) applied to optimize reaction yields?
- Methodological Answer : A fractional factorial design minimizes experiments while maximizing
- Variables : Temperature, catalyst loading, solvent polarity.
- Response surface methodology (RSM) : Models interactions between variables to identify optimal conditions .
- Example : A 3^3 factorial design for oxadiazole synthesis reduced experimentation by 40% while achieving 85% yield .
Data Contradiction Analysis
Q. Why do reported yields for oxadiazole intermediates vary between 65% and 85%?
- Root Causes :
- Reagent quality : Impurities in RCH2Cl reduce reactivity .
- Workup protocols : Differences in extraction efficiency (e.g., ethyl acetate vs. DCM) .
- Resolution :
Standardize reagent sources (e.g., ≥99% purity) and adopt a uniform workup protocol (e.g., triple extraction with ethyl acetate) .
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
